Cas no 35182-51-5 (4-(pentan-3-yl)pyridine)
4-(pentan-3-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine,4-(1-ethylpropyl)-
- 4-(3-Pentyl)pyridine
- 4-pentan-3-ylpyridine
- 3-(4-Pyridyl)pentane
- 4-(1-Ethylpropyl)pyridine
- Pentylpyridine
- 4-(pentan-3-yl)pyridine
- UNII-41AT6AHS2Z
- NSC-405218
- Pyridine, 4-(1-ethylpropyl)-
- EINECS 252-421-6
- NS00029794
- 35182-51-5
- FT-0692346
- P0970
- DTXSID5067895
- NSC405218
- MFCD00059788
- EN300-21198
- SCHEMBL1760718
- 4-(1-ethyl-propyl)-pyridine
- D92048
- InChI=1/C10H15N/c1-3-9(4-2)10-5-7-11-8-6-10/h5-9H,3-4H2,1-2H3
- YHXYCIZBTSECRP-UHFFFAOYSA-
- AKOS000121225
- 4-(1-ethylpropyl)-pyridine
- Z104493650
- 41AT6AHS2Z
- NSC 405218
- CS-0451535
-
- MDL: MFCD00059788
- Inchi: 1S/C10H15N/c1-3-9(4-2)10-5-7-11-8-6-10/h5-9H,3-4H2,1-2H3
- InChI Key: YHXYCIZBTSECRP-UHFFFAOYSA-N
- SMILES: N1C=CC(=CC=1)C(CC)CC
Computed Properties
- Exact Mass: 149.12000
- Monoisotopic Mass: 149.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 0,92 g/cm3
- Melting Point: 125.5°C
- Boiling Point: 150°C/134mmHg(lit.)
- Refractive Index: 1.4910-1.4930
- PSA: 12.89000
- LogP: 2.98520
4-(pentan-3-yl)pyridine Security Information
- Prompt:warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
4-(pentan-3-yl)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(pentan-3-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P133314-1ml |
4-(pentan-3-yl)pyridine |
35182-51-5 | ≥95.0%(GC) | 1ml |
¥38.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P133314-25ml |
4-(pentan-3-yl)pyridine |
35182-51-5 | ≥95.0%(GC) | 25ml |
¥568.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P133314-5ml |
4-(pentan-3-yl)pyridine |
35182-51-5 | ≥95.0%(GC) | 5ml |
¥152.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022999-25ml |
4-(pentan-3-yl)pyridine |
35182-51-5 | 95% | 25ml |
¥683 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022999-1ml |
4-(pentan-3-yl)pyridine |
35182-51-5 | 95% | 1ml |
¥47 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022999-5ml |
4-(pentan-3-yl)pyridine |
35182-51-5 | 95% | 5ml |
¥183 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86690-25ml |
4-pentan-3-ylpyridine |
35182-51-5 | 25ml |
¥2108.0 | 2021-09-08 | ||
| Apollo Scientific | OR923607-1g |
4-(3-Pentyl)pyridine |
35182-51-5 | 95% | 1g |
£95.00 | 2025-02-21 | |
| Apollo Scientific | OR923607-5g |
4-(3-Pentyl)pyridine |
35182-51-5 | 95% | 5g |
£140.00 | 2025-02-21 | |
| Apollo Scientific | OR923607-25g |
4-(3-Pentyl)pyridine |
35182-51-5 | 95% | 25g |
£340.00 | 2025-02-21 |
4-(pentan-3-yl)pyridine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-(pentan-3-yl)pyridine
Comprehensive Overview of 4-(pentan-3-yl)pyridine (CAS No. 35182-51-5): Properties, Applications, and Industry Insights
4-(pentan-3-yl)pyridine (CAS No. 35182-51-5) is a specialized organic compound belonging to the pyridine derivative family. Its unique molecular structure, featuring a pentyl group at the 3-position of the pyridine ring, makes it a valuable intermediate in pharmaceutical, agrochemical, and material science research. The compound's chemical stability and solubility profile have garnered attention in recent years, particularly in the development of novel catalysts and ligands for asymmetric synthesis.
In the pharmaceutical sector, 4-(pentan-3-yl)pyridine has shown promise as a building block for drug discovery. Researchers are exploring its potential in creating central nervous system (CNS) therapeutics, a hot topic in medicinal chemistry. The compound's ability to modulate blood-brain barrier permeability has become a focal point in neuroscience research, aligning with growing interest in neurodegenerative disease treatments.
The agrochemical industry has also demonstrated increasing demand for pyridine derivatives like 35182-51-5. As sustainable agriculture gains momentum, this compound's role in developing eco-friendly pesticides and plant growth regulators has become particularly relevant. Its structural features contribute to improved biodegradability profiles compared to traditional agrochemicals, addressing current concerns about environmental persistence.
Material scientists have identified 4-(pentan-3-yl)pyridine as a potential modifier for conductive polymers and coordination complexes. In the context of renewable energy technologies, its application in organic photovoltaics and battery electrolytes has shown promising preliminary results. This aligns with the global push toward green energy solutions and energy storage innovations.
Synthetic methodologies for CAS 35182-51-5 have evolved significantly in recent years. Modern catalytic cross-coupling techniques have improved the compound's accessibility, while flow chemistry approaches have enhanced production efficiency. These advancements address the pharmaceutical industry's growing need for cost-effective synthesis of complex heterocycles.
The analytical characterization of 4-(pentan-3-yl)pyridine presents interesting challenges and opportunities. Advanced techniques like 2D NMR spectroscopy and high-resolution mass spectrometry have become essential for quality control, especially given the compound's increasing use in high-value applications. This reflects broader trends in chemical analysis toward hyphenated techniques and real-time monitoring.
Regulatory considerations for 35182-51-5 remain favorable in most jurisdictions, though proper handling protocols should always be followed. The compound's physicochemical properties (including its boiling point of approximately 220-225°C and logP value around 2.5) make it suitable for various industrial processes while maintaining reasonable safety margins.
Market trends indicate steady growth in demand for pyridine derivatives, with 4-(pentan-3-yl)pyridine occupying a niche but expanding segment. The compound's versatility in fine chemical synthesis positions it well for future applications in personalized medicine and smart materials, two areas receiving significant research investment.
Environmental fate studies of CAS 35182-51-5 suggest moderate biodegradation rates under aerobic conditions, making it a candidate for green chemistry initiatives. This aspect has become increasingly important to manufacturers seeking to improve their sustainability metrics and meet corporate responsibility goals.
Looking forward, the scientific community anticipates expanded applications for 4-(pentan-3-yl)pyridine in electronic materials and catalytic systems. Ongoing research into its structure-activity relationships may unlock additional functionalities, particularly in molecular recognition and supramolecular chemistry applications.